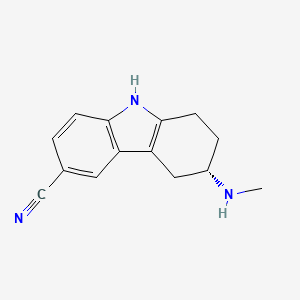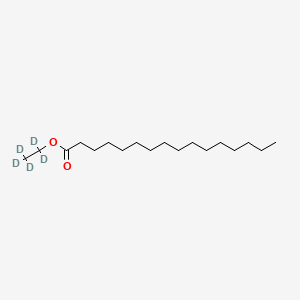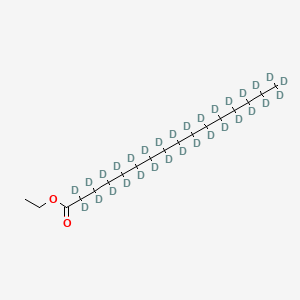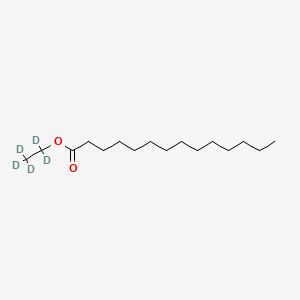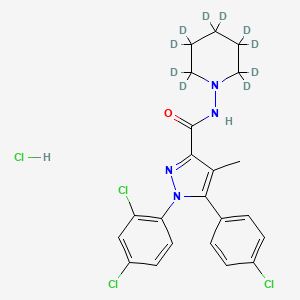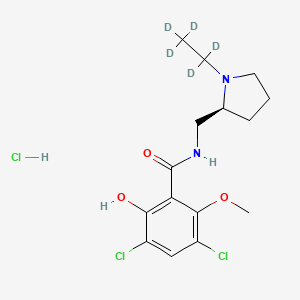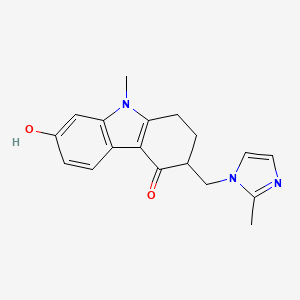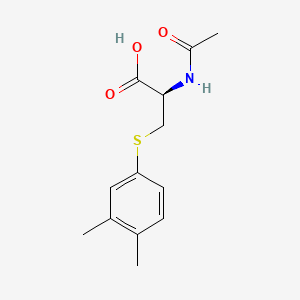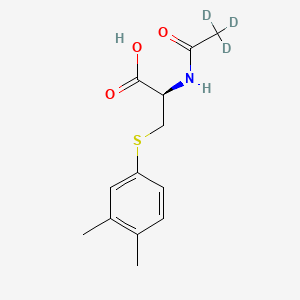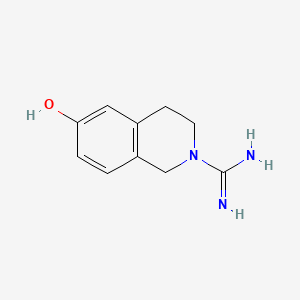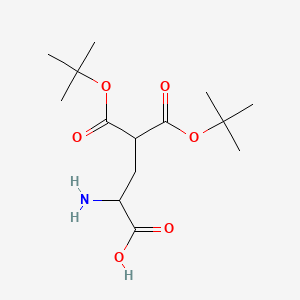
Acide gamma-carboxyglutamique ester gamma,gamma-di-tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester consists of 45 bonds in total. There are 20 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique
Bloc de construction de synthèse organique
L'acide gamma-carboxyglutamique ester gamma,gamma-di-tert-butyle sert de bloc de construction polyvalent en synthèse organique. Ses propriétés chimiques uniques et ses schémas de réactivité en font un outil indispensable pour la création de composés innovants aux caractéristiques sur mesure .
Cascade de coagulation
Ce composé joue un rôle crucial dans la cascade de coagulation. Les résidus d'acide γ-carboxyglutamique sont essentiels pour la liaison au calcium à haute affinité dans le domaine GLA du facteur IX, qui fait partie du système de coagulation .
Propriétés de liaison aux métaux
L'acide gamma-carboxyglutamique, avec sa chaîne latérale d'acide dicarboxylique, confère des propriétés uniques de liaison aux métaux aux protéines dans lesquelles il est incorporé, améliorant ainsi leur fonctionnalité .
Protéines dépendantes de la vitamine K
La synthèse de l'acide γ-carboxyglutamique se produit de manière post-traductionnelle à partir de résidus de glutamate spécifiques dans les protéines dépendantes de la vitamine K. Ce processus est crucial pour la biosynthèse des protéines impliquées dans la coagulation sanguine et le métabolisme osseux .
Recherche en protéomique
En tant que produit de recherche en protéomique, ce composé est utilisé pour étudier les structures et les fonctions des protéines, en particulier celles qui subissent des modifications post-traductionnelles .
Protéines spécifiques à l'arrêt de la croissance
L'acide gamma-carboxyglutamique est impliqué dans la modification des protéines spécifiques à l'arrêt de la croissance comme Gas6 et Pros1, qui jouent un rôle dans la signalisation cellulaire et la biologie vasculaire .
Mécanisme D'action
- Specifically, the compound acts on proteins involved in blood clotting, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X .
- The resulting gamma-carboxyglutamyl residues enable these proteins to interact with calcium ions and phospholipids, essential for their function in blood coagulation .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester plays a crucial role in biochemical reactions due to its ability to bind metal ions. This property is essential for the function of various proteins, particularly those involved in blood coagulation. The compound interacts with enzymes such as prothrombin, Factor X, Factor IX, and Factor VII, which are all vitamin K-dependent proteins. These interactions are vital for the proper functioning of the coagulation cascade, as gamma-carboxyglutamic acid residues in these proteins bind calcium ions, facilitating their activation and function .
Cellular Effects
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind metal ions affects the activity of proteins involved in these processes. For instance, in blood coagulation, the binding of calcium ions by gamma-carboxyglutamic acid residues is crucial for the activation of coagulation factors, which in turn regulate gene expression and cellular responses to injury .
Molecular Mechanism
The molecular mechanism of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester involves its interaction with metal ions and proteins. The compound’s gamma-carboxyglutamic acid residues bind calcium ions, which are essential for the structural integrity and function of various proteins. This binding facilitates the formation of intramolecular and intermolecular bridges, stabilizing protein conformations and enabling their interactions with other biomolecules. Additionally, the compound’s interaction with vitamin K-dependent carboxylase enzymes is critical for its post-translational modification, which is necessary for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods. Long-term studies have shown that the compound can maintain its ability to bind metal ions and interact with proteins, although some degradation may occur, affecting its overall efficacy .
Dosage Effects in Animal Models
The effects of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester in animal models vary with different dosages. At lower doses, the compound effectively enhances the activity of vitamin K-dependent proteins, improving blood coagulation and other related processes. At higher doses, the compound may exhibit toxic effects, including impaired coagulation and potential bleeding disorders. These threshold effects highlight the importance of precise dosage control in experimental settings .
Metabolic Pathways
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is involved in metabolic pathways related to vitamin K-dependent carboxylation. The compound interacts with hepatic carboxylase enzymes, which catalyze the post-translational modification of glutamic acid residues to gamma-carboxyglutamic acid. This modification is essential for the biological activity of various proteins, particularly those involved in blood coagulation. The compound’s role in these pathways underscores its importance in maintaining proper metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where it can exert its effects, such as sites of injury or areas requiring enhanced coagulation. The compound’s ability to bind metal ions also influences its distribution, as it can accumulate in regions with high calcium ion concentrations .
Subcellular Localization
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to areas such as the endoplasmic reticulum and Golgi apparatus, where it interacts with carboxylase enzymes. These interactions are crucial for the compound’s role in protein modification and function, highlighting its importance in maintaining cellular homeostasis .
Propriétés
IUPAC Name |
2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDDDZJFUWBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676278 |
Source


|
| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56877-44-2 |
Source


|
| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)

